

# Application Note: Liposomal Delivery of Mannose 1-Phosphate for In Vivo Studies

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## Compound of Interest

Compound Name: Mannose 1-phosphate

Cat. No.: B3062474

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## Introduction

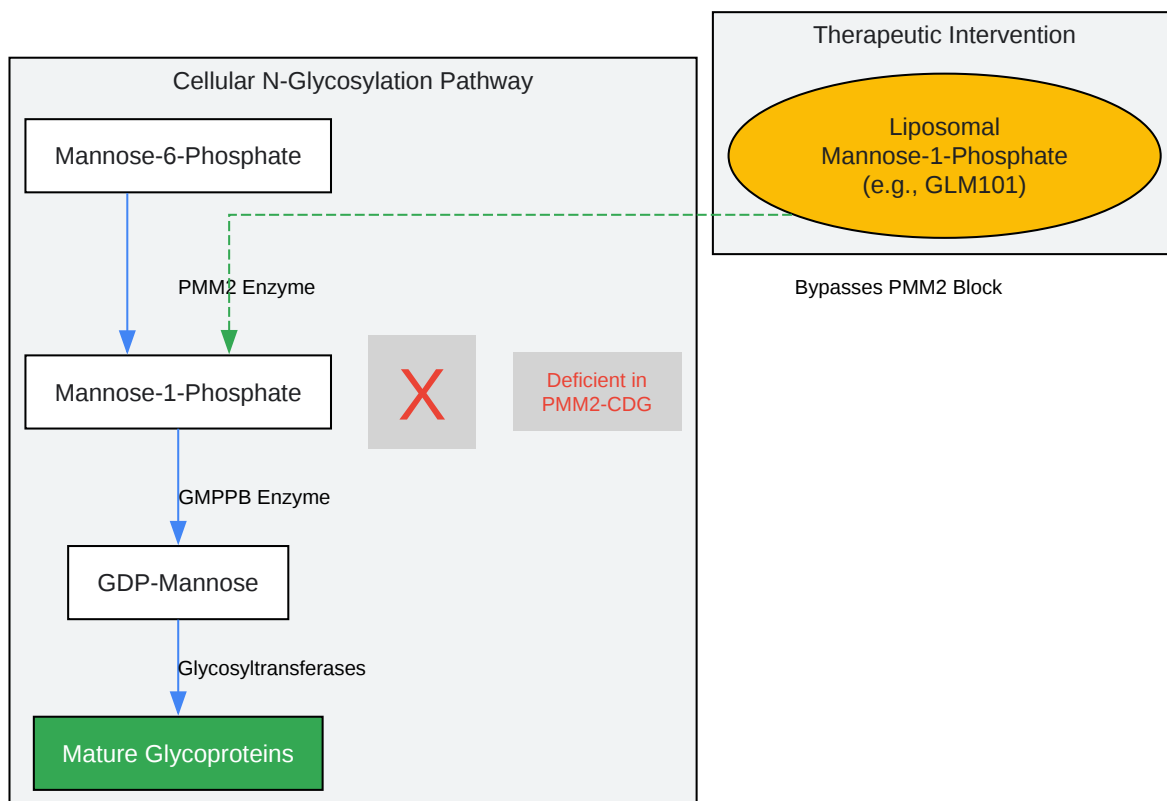
Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic diseases caused by defects in the synthesis of glycans, which are complex sugar chains attached to proteins and lipids. The most common form is PMM2-CDG, resulting from a deficiency in the phosphomannomutase 2 (PMM2) enzyme. This enzyme is critical for converting mannose-6-phosphate to mannose-1-phosphate (M1P). M1P is the essential precursor for the synthesis of GDP-mannose, a building block for N-glycosylation—a process vital for the proper structure and function of many proteins.<sup>[1][2]</sup> While oral mannose supplementation can be effective for some types of CDG (like MPI-CDG), it has not proven effective in vivo for PMM2-CDG.<sup>[1][2]</sup>

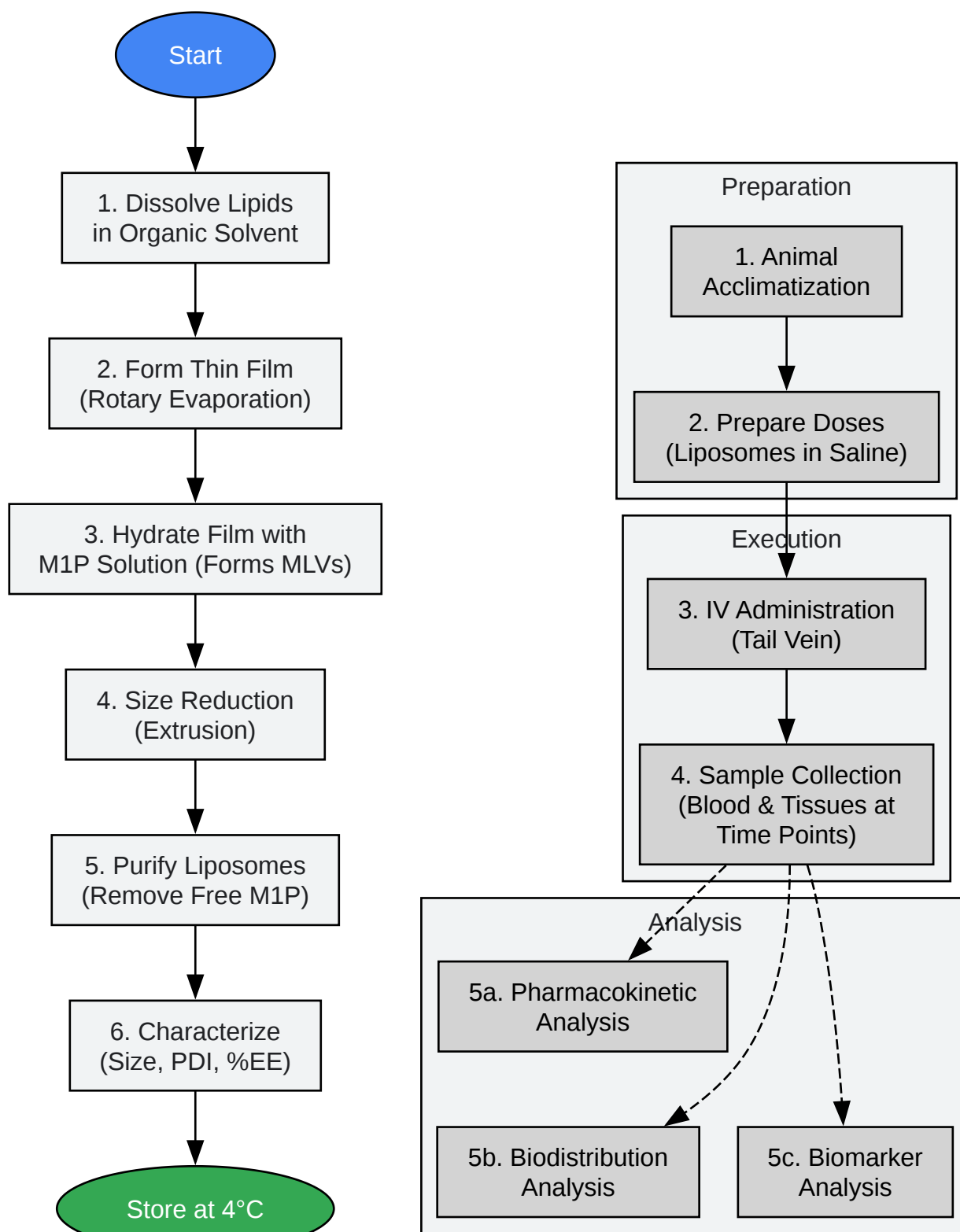
The instability of M1P in blood plasma and its poor cellular uptake have limited its therapeutic potential. Liposomal encapsulation provides a promising solution by protecting M1P from degradation in circulation and facilitating its delivery into the cytosol of target cells.<sup>[3]</sup> This application note details the use of a liposomal M1P formulation, exemplified by the investigational drug GLM101, as a substrate replacement therapy to bypass the PMM2 enzymatic block.<sup>[3][4]</sup> We provide an overview of the underlying pathway, protocols for liposome preparation and evaluation, and representative data for in vivo studies.

## Therapeutic Rationale: Bypassing the PMM2 Block

In PMM2-CDG, the deficient PMM2 enzyme leads to a lack of M1P, causing a downstream shortage of GDP-mannose and resulting in incomplete N-glycans (hypoglycosylation).

Liposomal delivery introduces M1P directly into the cell's cytoplasm, where it becomes a substrate for GDP-mannose pyrophosphorylase (GMPPB), thus restoring the pool of GDP-mannose and rescuing the N-glycosylation process. This approach has shown promise in restoring glycosylation in fibroblasts from patients with PMM2-CDG, ALG2-CDG, and to a lesser extent, ALG11-CDG.[\[1\]](#)[\[2\]](#)





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## References

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